Potassium iodoacetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

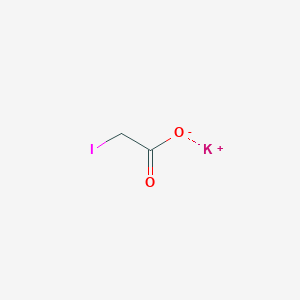

Potassium iodoacetate, also known as this compound, is an organic compound with the chemical formula C2H2IO2K. It is a derivative of acetic acid where one hydrogen atom is replaced by an iodine atom, and the carboxylic acid group is neutralized by potassium. This compound is known for its reactivity and is used in various chemical and biological applications.

准备方法

Synthetic Routes and Reaction Conditions

Potassium iodoacetate can be synthesized through the iodination of acetic acid followed by neutralization with potassium hydroxide. The general reaction involves the following steps:

Iodination: Acetic acid reacts with iodine in the presence of a catalyst such as red phosphorus to form iodoacetic acid. [ \text{CH}_3\text{COOH} + \text{I}_2 \rightarrow \text{ICH}_2\text{COOH} + \text{HI} ]

Neutralization: The iodoacetic acid is then neutralized with potassium hydroxide to form this compound. [ \text{ICH}_2\text{COOH} + \text{KOH} \rightarrow \text{ICH}_2\text{COOK} + \text{H}_2\text{O} ]

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous reactors and automated systems helps in maintaining consistent quality.

化学反应分析

Types of Reactions

Potassium iodoacetate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as thiols or amines.

Oxidation and Reduction: The compound can participate in redox reactions, where the iodine atom can be oxidized or reduced.

Hydrolysis: In aqueous solutions, this compound can hydrolyze to form iodoacetic acid and potassium hydroxide.

Common Reagents and Conditions

Nucleophiles: Thiols, amines, and other nucleophiles can react with this compound under mild conditions.

Oxidizing Agents: Potassium permanganate or hydrogen peroxide can oxidize the iodine atom.

Reducing Agents: Sodium borohydride or lithium aluminum hydride can reduce the iodine atom.

Major Products Formed

Substitution Products: Depending on the nucleophile, various substituted acetic acid derivatives can be formed.

Oxidation Products: Oxidation can lead to the formation of iodate or other higher oxidation state compounds.

Hydrolysis Products: Hydrolysis results in the formation of iodoacetic acid and potassium hydroxide.

科学研究应用

Chemical Applications

Organic Synthesis

Potassium iodoacetate is primarily utilized as a reagent in organic synthesis. It plays a crucial role in the formation of carbon-iodine bonds, which are essential for creating iodinated organic compounds. The compound can be employed in nucleophilic substitution reactions, where it facilitates the introduction of iodine into organic molecules.

Comparison with Similar Compounds

The reactivity of this compound is unique due to the presence of iodine, which is larger and more polarizable compared to other halogens. This feature enhances its utility in nucleophilic substitution reactions compared to fluorinated, chlorinated, or brominated counterparts.

| Compound | Reactivity | Common Uses |

|---|---|---|

| This compound | High | Organic synthesis, protein studies |

| Fluoroacetic Acid | Moderate | Herbicides |

| Chloroacetic Acid | Moderate | Synthesis of pharmaceuticals |

| Bromoacetic Acid | Moderate | Organic synthesis |

Biological Applications

Protein Modification

In biological research, this compound is used to modify cysteine residues in proteins. This modification is crucial for studying protein structure and function, as cysteine plays a significant role in the formation of disulfide bonds that stabilize protein structures.

Cancer Research

Recent studies have investigated the potential of this compound in cancer therapy. Its ability to inhibit glycolysis in tumor cells has been explored as a mechanism to reduce cancer cell proliferation. For instance, research indicated that KIA could decrease cellular energy production by targeting glycolytic enzymes containing cysteine residues .

Medical Applications

Thyroid Protection

this compound shares similar properties with potassium iodide (KI) and has been studied for its role in protecting the thyroid gland from radioactive iodine uptake during nuclear emergencies. By saturating the thyroid with non-radioactive iodine, it prevents the absorption of harmful radioactive isotopes .

Antimicrobial Properties

The compound has demonstrated potential antimicrobial effects, particularly against fungi. Its efficacy may stem from its ability to modulate immune responses or directly inhibit fungal growth .

Case Study 1: Cancer Therapy

A study at the Cancer Research Institute Tomsk evaluated the systemic effects of this compound encapsulated in liposomes on tumor models. The results indicated a significant reduction in tumor growth rates when treated with liposomal KIA compared to controls .

Case Study 2: Protein Studies

Research published in MDPI highlighted how this compound was used to modify cysteine residues in various proteins, leading to insights into enzyme activity and protein interactions .

作用机制

The mechanism of action of potassium iodoacetate involves its ability to alkylate thiol groups in proteins. This alkylation can inhibit the activity of enzymes that contain cysteine residues in their active sites. For example, it can inhibit glycolytic enzymes, leading to a decrease in cellular energy production.

相似化合物的比较

Similar Compounds

- Fluoroacetic acid

- Chloroacetic acid

- Bromoacetic acid

- Iodoacetamide

Comparison

Potassium iodoacetate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its fluoro, chloro, and bromo counterparts. The iodine atom is larger and more polarizable, making this compound more reactive in nucleophilic substitution reactions. Additionally, the potassium salt form enhances its solubility in water, making it more suitable for biological applications.

属性

CAS 编号 |

15973-59-8 |

|---|---|

分子式 |

C2H2IKO2 |

分子量 |

224.04 g/mol |

IUPAC 名称 |

potassium;2-iodoacetate |

InChI |

InChI=1S/C2H3IO2.K/c3-1-2(4)5;/h1H2,(H,4,5);/q;+1/p-1 |

InChI 键 |

YQWBMBSWODTQFG-UHFFFAOYSA-M |

SMILES |

C(C(=O)[O-])I.[K+] |

手性 SMILES |

C(C(=O)[O-])I.[K+] |

规范 SMILES |

C(C(=O)[O-])I.[K+] |

Key on ui other cas no. |

15973-59-8 |

同义词 |

Iodoacetic acid potassium salt |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。